
2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride
Overview
Description
2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride typically involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as chloroacetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride has shown potential against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for developing new antibiotics .
Neurological Research
This compound has been explored for its neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. It is believed to modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions characterized by excitotoxicity.
Biological Applications
Buffering Agent in Cell Culture
this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for various biological assays and experiments where pH stability is essential for cell viability and function .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to control groups. The study concluded that this compound could lead to the development of novel antimicrobial agents.
Case Study 2: Neuroprotective Effects
In a model of epilepsy, researchers administered this compound to assess its neuroprotective capabilities. The results showed a marked decrease in seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy management.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity and use as a proton pump inhibitor.
Thienopyridine: Exhibits antimicrobial properties similar to 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and development.
Biological Activity
2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic uses.
Antimicrobial Activity
Research indicates that compounds in the 2-aminothiazole series, including this compound, exhibit notable antimicrobial properties. A study highlighted that this compound has demonstrated anti-bacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various analogs. The presence of a 2-pyridyl moiety at the C-4 position of the thiazole core is crucial for maintaining this activity, as modifications to this structure significantly reduce efficacy .
Table 1: Antimicrobial Activity of 2-Aminothiazoles
Compound | MIC (μM) | Target Pathogen |
---|---|---|
This compound | 0.70 | Mycobacterium tuberculosis |
Analog with phenyl urea | 0.23 | Mycobacterium tuberculosis |
Other derivatives | Varies | Various bacteria |
Structure-Activity Relationship (SAR)
The SAR studies have shown that the biological activity of thiazole derivatives is highly dependent on their structural components. The C-2 and C-4 positions of the thiazole core are particularly sensitive to modifications. Compounds with different substituents at these positions have been evaluated to determine their effects on potency and selectivity against mammalian cells .
Key Findings from SAR Studies:
- C-4 Position : A 2-pyridyl group is essential for antibacterial activity.
- C-2 Position : Flexible to various substitutions, with lipophilic amides retaining activity.
- Isosteric Replacements : Substituting the thiazole core with other heterocycles often results in a loss of activity, indicating the importance of the thiazole structure itself .
The mechanisms underlying the biological activity of this compound include:
- Enzymatic Inhibition : The compound interacts with various biological targets, inhibiting key enzymes involved in microbial metabolism.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines, contributing to their potential as anticancer agents .
- Neuroprotective Effects : Some studies have indicated neuroprotective properties against oxidative stress in neuronal cell lines, suggesting a broader therapeutic potential beyond antimicrobial action .
Case Study 1: Anti-Tubercular Activity
A study focused on the anti-tubercular activity of a series of thiazole derivatives revealed that compounds closely related to this compound exhibited rapid bactericidal effects against M. tuberculosis. This study emphasized the need for further development of these compounds into viable anti-tubercular agents due to their selective toxicity towards mycobacterial species compared to mammalian cells .
Case Study 2: Anticancer Potential
In another investigation, derivatives of thiazole were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications at specific positions could enhance potency significantly. For instance, certain methoxy-substituted derivatives showed improved activity against neuroblastoma cells overexpressing prion proteins .
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.2ClH/c9-7-5-12-8(11-7)6-1-3-10-4-2-6;;/h1-5H,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESDQGCEYQQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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